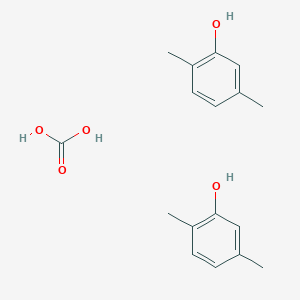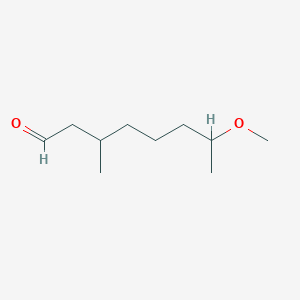
7-Methoxy-3-methyloctanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-methyloctanal, also known as Methoxycitronellal or Hydroxycitronellal methyl ether, is an organic compound with the molecular formula C11H22O2. It is a derivative of octanal and is characterized by the presence of a methoxy group and a methyl group on the octanal chain. This compound is known for its pleasant floral odor and is commonly used in the fragrance industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methyloctanal typically involves the alkylation of citronellal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous distillation units to ensure efficient production .
化学反应分析
Types of Reactions: 7-Methoxy-3-methyloctanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 7-Methoxy-3-methyloctanoic acid
Reduction: 7-Methoxy-3-methyloctanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Methoxy-3-methyloctanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability.
作用机制
The mechanism of action of 7-Methoxy-3-methyloctanal involves its interaction with various molecular targets and pathways. The compound is known to interact with olfactory receptors, leading to its characteristic floral odor. Additionally, its potential biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in oxidative stress and microbial growth .
相似化合物的比较
Citronellal: A related compound with a similar structure but lacking the methoxy group.
Hydroxycitronellal: Similar to 7-Methoxy-3-methyloctanal but with a hydroxyl group instead of a methoxy group.
3,7-Dimethyl-7-methoxy-1-octanal: Another related compound with a similar structure but different functional groups
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its potential biological activities make it a promising compound for further research .
属性
CAS 编号 |
90165-19-8 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
7-methoxy-3-methyloctanal |
InChI |
InChI=1S/C10H20O2/c1-9(7-8-11)5-4-6-10(2)12-3/h8-10H,4-7H2,1-3H3 |
InChI 键 |
KTWYPFHNKDEEMC-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(C)OC)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


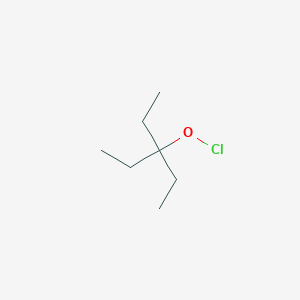
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

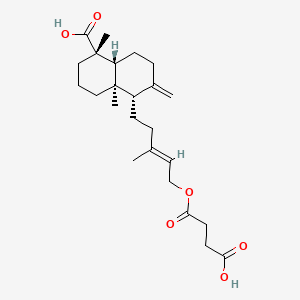
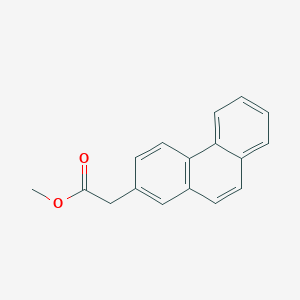
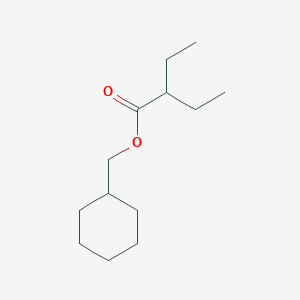
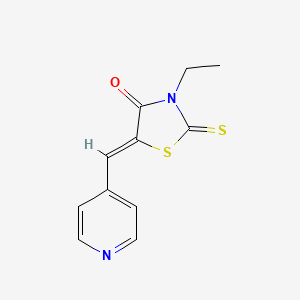
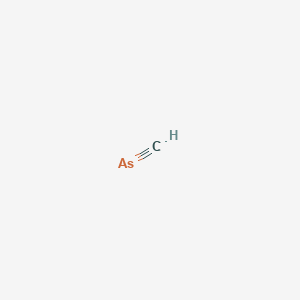
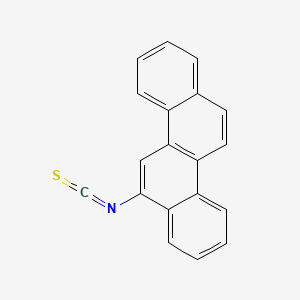
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
